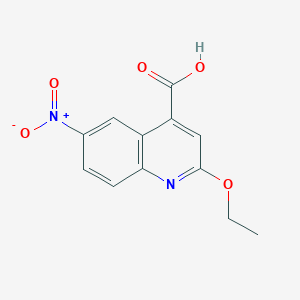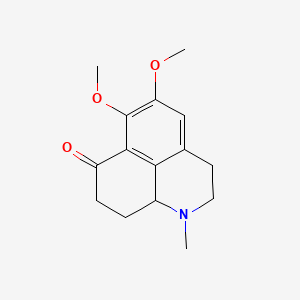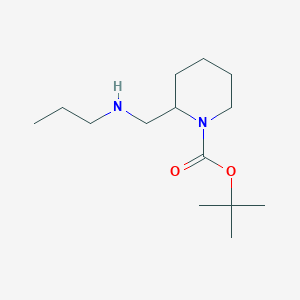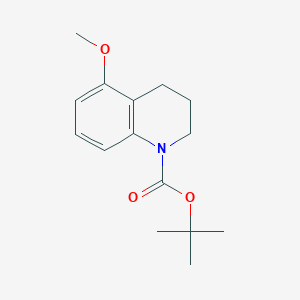
2-Ethoxy-6-nitroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds that have gained significant attention due to their broad spectrum of biological activities and industrial applications .
Métodos De Preparación
The synthesis of 2-Ethoxy-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-ethoxyquinoline followed by carboxylation. The reaction conditions often involve the use of strong acids and bases, and the process may be catalyzed by various agents to improve yield and efficiency .
Industrial production methods focus on optimizing these reactions to be cost-effective and environmentally friendly. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve greener production processes .
Análisis De Reacciones Químicas
2-Ethoxy-6-nitroquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in different functionalized quinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy or nitro groups are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its anti-inflammatory and antimalarial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-nitroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system is known to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
2-Ethoxy-6-nitroquinoline-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical and biological properties. Similar compounds include:
Quinoline-4-carboxylic acid: Lacks the ethoxy and nitro groups, resulting in different reactivity and biological activity.
2-Ethoxyquinoline: Lacks the nitro and carboxylic acid groups, making it less versatile in chemical reactions.
6-Nitroquinoline: Lacks the ethoxy and carboxylic acid groups, affecting its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound that make it valuable for various applications.
Propiedades
Número CAS |
89267-24-3 |
|---|---|
Fórmula molecular |
C12H10N2O5 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
2-ethoxy-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-11-6-9(12(15)16)8-5-7(14(17)18)3-4-10(8)13-11/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
IJJKYDJCESFTPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)

![6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11856782.png)


![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)




![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)
